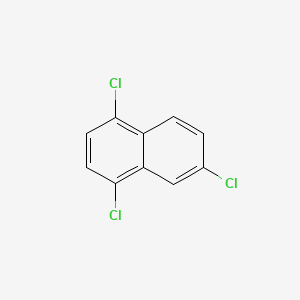

1,4,6-Trichloronaphthalene

Description

1,4,6-Trichloronaphthalene is a specific organochlorine compound that has been the subject of scientific investigation due to its presence in the environment and its relationship to a broader class of persistent pollutants. Research in environmental chemistry and toxicology seeks to understand its behavior, fate, and significance as a distinct chemical entity.

Structure

3D Structure

Properties

IUPAC Name |

1,4,6-trichloronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTTZFDRZKJVKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179114 | |

| Record name | 1,4,6-Trichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2437-54-9 | |

| Record name | 1,4,6-Trichloronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2437-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1,4,6-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,6-Trichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactivity of Trichloronaphthalenes

Advanced Synthetic Routes for Trichloronaphthalene Isomers

The synthesis of specific trichloronaphthalene isomers in high purity presents a significant chemical challenge due to the formation of complex isomeric mixtures during the direct chlorination of naphthalene (B1677914). Research has focused on developing catalytic systems and controlling reaction conditions to achieve regioselectivity.

Catalytic Chlorination of Naphthalene Derivatives

The direct chlorination of naphthalene is a common method for producing polychlorinated naphthalenes. wikipedia.org This process is typically catalyzed by Lewis acids, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The catalyst facilitates the electrophilic substitution of chlorine onto the naphthalene ring. However, this method generally results in a mixture of various PCN congeners, and the isolation of a specific isomer like 1,4,6-trichloronaphthalene can be a complex and low-yielding process. wikipedia.org

The formation of PCNs can also occur in high-temperature industrial processes, such as waste incineration, through pathways that include the chlorination of naphthalene present in the flue gas. nih.gov Studies on PCN formation in post-combustion zones have shown that the isomer distribution is influenced by the reaction conditions. nih.gov

A review of naphthalene chemistry indicates that electrophilic aromatic substitution, which includes chlorination, is a primary reaction pathway. ijrpr.com However, achieving specific substitution patterns requires careful selection of catalysts and reaction conditions. For instance, in the synthesis of other chlorinated aromatic compounds, such as para-dichlorobenzene, zeolite catalysts have been employed to enhance the selectivity for a particular isomer. nih.gov While not specifically documented for this compound, this approach suggests that exploring different catalytic systems could be a viable strategy for its selective synthesis.

Control of Isomeric Distribution in Synthesis

Controlling the distribution of isomers during the chlorination of naphthalene is a key challenge. The substitution pattern is influenced by the directing effects of the chlorine atoms already present on the naphthalene ring. During combustion processes, it has been observed that the isomer distribution patterns reflect an ortho-directing behavior of the initial chlorine substituent, with a preference for chlorination at the beta-positions (2, 3, 6, and 7). nih.gov

Theoretical studies on the formation of PCNs from precursors like 2-chlorophenol (B165306) also provide insights into the potential pathways and resulting isomer distributions. rsc.org These computational models can help predict the formation of different congeners based on thermodynamic and kinetic parameters.

For other types of halogenated compounds, such as hexachlorocyclohexane, methods have been developed to separate isomers based on their differential solubility in specific solvents like chloroform. nih.gov While this is a post-synthesis separation technique rather than a direct control of the synthesis, it highlights the importance of physical properties in isolating specific isomers from a mixture. The development of regioselective synthetic methods, as has been achieved for other classes of aromatic compounds using specific catalysts, remains an area of active research for the targeted synthesis of this compound. researchgate.netnih.gov

Mechanistic Investigations of Trichloronaphthalene Chemical Transformations

The chemical reactivity of this compound is characterized by its potential to undergo nucleophilic substitution, oxidative degradation, and reductive dechlorination. These transformations are fundamental to its environmental fate and the development of potential degradation technologies.

Nucleophilic Substitution Reactions of Chloronaphthalenes

Nucleophilic substitution reactions involve the replacement of a chlorine atom on the naphthalene ring by a nucleophile. researchgate.net These reactions are fundamental in organic chemistry and can proceed through different mechanisms, primarily SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). nih.govepa.gov

In the context of aryl halides like trichloronaphthalene, direct nucleophilic substitution is generally less facile than for alkyl halides due to the increased strength of the C-Cl bond, which has partial double bond character. However, under certain conditions, such as the presence of strong nucleophiles or specific catalysts, these reactions can occur. The specific mechanism (e.g., addition-elimination or elimination-addition) would depend on the structure of the trichloronaphthalene isomer and the reaction conditions. While general principles of nucleophilic aromatic substitution are well-established, specific mechanistic studies on this compound are not extensively documented in the available literature.

Oxidative Transformations of Trichloronaphthalene

The oxidative transformation of polychlorinated naphthalenes is a key process in their biological metabolism and can also be achieved through chemical oxidation. In biological systems, lower chlorinated PCNs, including trichloronaphthalenes, are known to be metabolized primarily through hydroxylation, which is an oxidative process. researchgate.net This process often involves the formation of arene oxide intermediates. researchgate.net

Chemical oxidation methods have been applied to degrade various organic pollutants. Techniques such as treatment with strong oxidizing agents like hydrogen peroxide, hypochlorite, ozone, or potassium permanganate (B83412) can lead to the breakdown of aromatic compounds. epa.gov While specific studies on the chemical oxidation of this compound are limited, the principles of aromatic oxidation suggest that it would likely involve initial attack on the aromatic ring, leading to hydroxylated intermediates and eventual ring cleavage. The efficiency and products of such reactions would be highly dependent on the oxidant used and the reaction conditions.

Reductive Dechlorination Pathways for Trichloronaphthalene

Reductive dechlorination involves the removal of chlorine atoms and their replacement with hydrogen atoms. This is a significant pathway for the environmental degradation of chlorinated aromatic compounds. mdpi.com Both biotic and abiotic processes can contribute to reductive dechlorination.

Microorganisms in anaerobic environments can utilize chlorinated compounds as electron acceptors in a process known as dehalorespiration, leading to their sequential dechlorination. Studies on polychlorinated biphenyls (PCBs), which are structurally related to PCNs, have shown that dechlorination occurs primarily from the meta and para positions. mdpi.com The specific pathways and rates of dechlorination are dependent on the microbial consortia present and the environmental conditions, such as the availability of electron donors. nih.gov

Chemical methods for reductive dechlorination have also been investigated. Catalytic hydrodechlorination using noble metal catalysts like palladium or platinum, with a hydrogen source such as hydrogen gas or formic acid, has been shown to be effective for various chlorinated organic compounds. Mechanochemical treatment, which involves milling the contaminant with a reagent like calcium oxide, has also been demonstrated to degrade PCNs by cleaving both C-C and C-Cl bonds. Mediated electrochemical reduction has been successfully applied for the complete dechlorination of 1-chloronaphthalene, suggesting its potential for more highly chlorinated congeners as well. The reaction pathways for the reductive dechlorination of trichloronaphthalenes likely involve a stepwise removal of chlorine atoms, with the specific sequence depending on the positions of the chlorine atoms and the reaction conditions.

Derivatization Chemistry of Trichloronaphthalenes for Novel Compound Synthesis

The chemical reactivity of trichloronaphthalenes, including the specific isomer this compound, is characterized by the influence of the chlorine substituents on the aromatic naphthalene core. These chlorine atoms are strong deactivating groups and direct incoming electrophiles to specific positions, while also making the aromatic ring susceptible to nucleophilic substitution under certain conditions. The derivatization of trichloronaphthalenes is a potential pathway for the synthesis of novel compounds with tailored properties.

The primary routes for the derivatization of polychlorinated naphthalenes (PCNs), and by extension trichloronaphthalenes, involve electrophilic and nucleophilic substitution reactions. wikipedia.orgucsb.eduwikipedia.org The reactivity and the position of substitution are dictated by the number and position of the existing chlorine atoms on the naphthalene ring.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.com For trichloronaphthalenes, the chlorine atoms deactivate the ring towards electrophilic attack due to their electron-withdrawing inductive effect. However, their ability to donate a lone pair of electrons through resonance can direct the substitution to ortho and para positions. libretexts.org The outcome of such reactions on this compound would depend on the interplay of these electronic effects and steric hindrance from the existing chlorine atoms. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. organicchemistrytutor.commasterorganicchemistry.com

| Reaction Type | Reagents | Potential Products from this compound |

| Nitration | HNO₃/H₂SO₄ | Nitro-1,4,6-trichloronaphthalene isomers |

| Halogenation | Cl₂, Br₂ / Lewis Acid | Tetrachloronaphthalene isomers |

| Sulfonation | SO₃/H₂SO₄ | This compound sulfonic acid isomers |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | Alkyl-1,4,6-trichloronaphthalene isomers |

| Friedel-Crafts Acylation | R-COCl / AlCl₃ | Acyl-1,4,6-trichloronaphthalene isomers |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) reactions on trichloronaphthalenes are less common than electrophilic substitutions but can occur under specific conditions, particularly with strong nucleophiles. ucsb.eduwikipedia.org The presence of multiple electron-withdrawing chlorine atoms can make the carbon atoms of the naphthalene ring sufficiently electrophilic to be attacked by a nucleophile. ucsb.eduwikipedia.org The substitution can lead to the replacement of a chlorine atom with another functional group. The positions most susceptible to nucleophilic attack are those that are activated by the electron-withdrawing groups.

| Nucleophile | Reaction Type | Potential Products from this compound |

| Hydroxide (OH⁻) | Hydroxylation | Dichloro-hydroxynaphthalene isomers |

| Alkoxide (RO⁻) | Alkoxylation | Dichloro-alkoxynaphthalene isomers |

| Amine (RNH₂) | Amination | Dichloro-aminonaphthalene isomers |

| Thiolate (RS⁻) | Thiolation | Dichloro-thionaphthalene isomers |

Research into the derivatization of specific trichloronaphthalene isomers like this compound is limited in publicly available literature. Much of the understanding is extrapolated from the general behavior of polychlorinated naphthalenes. The synthesis of novel compounds from this compound would require careful optimization of reaction conditions to control regioselectivity and achieve desired products. The Stockholm Convention lists polychlorinated naphthalenes in Annex A for elimination, with specific exemptions for their use as intermediates in the production of polyfluorinated naphthalenes, including octafluoronaphthalene. pops.int This indicates that one of the documented derivatization pathways for PCNs is fluorine exchange.

Environmental Dynamics and Abiotic Degradation Pathways of Trichloronaphthalenes

Environmental Fluxes and Partitioning of Trichloronaphthalenes

The movement and distribution of trichloronaphthalenes in the environment are governed by their physical and chemical properties, which dictate their release from sources, transport through various environmental compartments, and partitioning between air, water, soil, and sediment.

Source Identification and Emission Pathways

Trichloronaphthalenes, including the 1,4,6-isomer, are not naturally occurring. Their presence in the environment is a result of anthropogenic activities. Historically, commercial PCN mixtures were used in a variety of industrial applications, including as dielectrics in capacitors, cable insulation, and as additives in lubricants and paints. Although the production of many commercial PCN products has been phased out, emissions continue from several sources:

Industrial Byproducts: Trichloronaphthalenes can be formed as unintentional byproducts in high-temperature industrial processes involving chlorine, such as waste incineration and metal smelting.

Legacy Products: The gradual release from old electrical equipment, building materials, and landfills containing PCN-laden products remains a significant source.

Combustion: The burning of materials such as polyvinyl chloride (PVC), neoprene, and other chlorine-containing compounds can lead to the formation and emission of chlorinated naphthalenes. ny.gov

Chemical Manufacturing: They may be released as fugitive emissions or intermediates during the manufacturing of other chemicals. ny.gov

Atmospheric Transport and Particulate Matter Association of Trichloronaphthalenes

Once released into the atmosphere, trichloronaphthalenes can undergo long-range transport, enabling their distribution to remote regions far from their original sources. researchgate.netcdc.gov This transport is highly influenced by their association with atmospheric particles.

Atmospheric Persistence: In the atmosphere, the dominant removal process for many chlorinated hydrocarbons is oxidation by photochemically-generated hydroxyl radicals. cdc.gov The persistence of these compounds allows for transport over long distances. cdc.gov

Particulate Matter: Trichloronaphthalenes are a predominant congener of PCNs found in atmospheric particulate matter. nih.gov Their tendency to adsorb onto airborne particles facilitates their transport with air masses, protecting them to some extent from degradation and allowing for deposition in distant ecosystems through both wet (rain and snow) and dry deposition. researchgate.netresearchgate.net This association is a key factor in their global distribution, including their presence in remote mountain and Arctic regions. researchgate.net

Sorption Behavior of Trichloronaphthalenes in Soil and Sediment Matrices

The fate of trichloronaphthalenes that deposit onto land or water is largely controlled by their sorption to soil and sediment. Like other persistent chlorinated organic compounds, they exhibit a strong tendency to bind to solid matrices.

High Sorption Tendency: Compounds like 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane (4,4'-DDT) show a rapid and strong tendency to sorb to soil, with significant resistance to desorption. nih.gov Trichloronaphthalenes are expected to behave similarly due to their hydrophobic nature.

Influence of Soil Properties: The extent of sorption is heavily influenced by the properties of the soil or sediment. Key factors include:

Organic Carbon (OC) Content: OC is often a primary predictor of sorption for hydrophobic organic compounds, even in soils with low OC levels. mdpi.com

Specific Surface Area (SSA): A larger surface area, often associated with clay and silt content, provides more sites for adsorption. mdpi.com

Clay Content: Clay minerals can contribute significantly to the sorption process. mdpi.com

Desorption Hysteresis: Studies on similar compounds, such as 2,4,6-trichlorophenol, have demonstrated desorption hysteresis, indicating that a fraction of the compound becomes strongly and irreversibly bound to high-energy sites on the soil or peat matrix. nih.gov This strong binding contributes to their long-term persistence in soil and sediment.

Photochemical Degradation of Trichloronaphthalenes in Environmental Media

Photochemical degradation, or photolysis, is a primary abiotic pathway for the breakdown of trichloronaphthalenes in the environment, particularly in the atmosphere and surface waters where they are exposed to sunlight.

Kinetics and Mechanisms of Photodegradation under Ultraviolet Irradiation

The degradation of trichloronaphthalenes under UV light involves the absorption of photons, leading to the cleavage of carbon-chlorine bonds and subsequent reactions. While specific data for the 1,4,6-isomer is limited, studies on the closely related 2,3,6-trichloronaphthalene (B140511) (CN-26) provide significant insight into the expected kinetics and mechanisms. nih.gov

Kinetics: The photodegradation of naphthalene (B1677914) derivatives often follows pseudo-first-order kinetics. researchgate.net For example, the degradation of trichloroethylene (B50587) (TCE) under photocatalytic conditions adheres to pseudo-first-order kinetics. mdpi.com

Mechanisms: The primary photodegradation pathways identified for related chlorinated aromatics include: nih.govresearchgate.net

Dechlorination: The primary step often involves the breaking of a C-Cl bond, replacing a chlorine atom with a hydrogen atom. This is a key detoxification step as it reduces the degree of chlorination.

Hydroxylation: Reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), play a dominant role in the degradation process. nih.govresearchgate.net These radicals attack the naphthalene ring structure, leading to the formation of hydroxylated intermediates.

Aromatic Ring Opening: Following initial dechlorination and hydroxylation, the aromatic ring system can be cleaved, leading to the formation of smaller, more easily degradable organic compounds. nih.gov

In studies of 2,3,6-trichloronaphthalene on kaolinite (B1170537) surfaces, •OH radicals were identified as the primary active species responsible for degradation. nih.gov

Influence of Environmental Parameters on Trichloronaphthalene Photolysis (e.g., Humidity, pH, Temperature)

The rate and efficiency of trichloronaphthalene photolysis are not constant but are significantly influenced by ambient environmental conditions.

Humidity: Relative humidity (RH) plays a critical role. In the photocatalytic degradation of trichloroethylene, reaction rates were observed to decrease when relative humidity exceeded 50%. researchgate.net Conversely, a study on 2,3,6-trichloronaphthalene found an optimized degradation rate at 70% humidity. nih.gov This suggests the effect of humidity is complex and may depend on the specific compound and the surface on which the reaction occurs.

pH: The pH of the environmental medium can dramatically affect photolysis rates. nih.gov For many chlorinated compounds, degradation is favored under specific pH conditions. researchgate.net For instance, the photolysis of chlorine itself to produce reactive oxidants is highly pH-dependent. nsf.govnih.gov In a study of 2,3,6-trichloronaphthalene, the degradation was optimized at a neutral pH of 7. nih.gov

Temperature: Temperature can influence the rate of photochemical reactions. semanticscholar.org While photoreactions themselves may not have a true activation energy, temperature affects the desorption of reaction products, which can free up active sites for further reactions. researchgate.net Research on 2,3,6-trichloronaphthalene degradation identified an optimal temperature of 25 °C. nih.gov

The table below summarizes the optimal conditions found for the degradation of the related isomer, 2,3,6-trichloronaphthalene, which provides a valuable reference for the potential behavior of 1,4,6-trichloronaphthalene. nih.gov

Identification of Reactive Oxygen Species and their Contribution to Degradation (e.g., Hydroxyl Radicals, Electrons)

The degradation of trichloronaphthalenes is significantly influenced by the presence of reactive oxygen species (ROS). Radical quenching experiments have been employed to identify the primary active species responsible for the breakdown of these compounds. In studies concerning the photodegradation of 2,3,6-trichloronaphthalene, hydroxyl radicals (•OH) have been identified as the principal ROS driving the degradation process, with electrons also playing a notable role. osti.gov

In the absence of other mediating substances like fulvic acid, hydroxyl radicals were found to be responsible for the majority of the degradation, with electrons accounting for the remainder. osti.gov The presence of fulvic acid, a natural organic matter component, can alter the contribution rates of these species. osti.gov Research shows that under these conditions, the contribution of hydroxyl radicals decreases while the role of electrons becomes more pronounced. osti.gov The endogenous production of ROS has been noted as a significant factor in the metabolism of other chlorinated pollutants, creating oxidative stress that can limit aerobic breakdown pathways. wikipedia.org

| Condition | Hydroxyl Radical (•OH) Contribution | Electron Contribution |

|---|---|---|

| Without Fulvic Acid | 82.21% | 17.79% |

| With Fulvic Acid (30 mg kg-1) | 68.32% | 21.21% |

Photodegradation Products and Proposed Reaction Pathways (Dechlorination, Hydroxylation, Ring Opening)

The photodegradation of trichloronaphthalenes proceeds through several key reaction pathways, transforming the parent compound into various byproducts. Analysis of the degradation of 2,3,6-trichloronaphthalene using gas chromatography-mass spectrometry (GC-MS) has revealed that the primary pathways include dechlorination, hydroxylation, and aromatic ring opening. osti.gov

Dechlorination involves the removal of chlorine atoms from the naphthalene structure, which is a critical step in reducing the toxicity of the compound. This can be followed by hydroxylation, where a hydroxyl group (–OH) is added to the aromatic ring. In some degradation sequences for other chlorinated aromatic compounds, such as 2,4,6-trichlorophenol, an initial oxidative dechlorination is followed by the reduction of the resulting quinone, which then undergoes further reductive dechlorination where chlorine is replaced by hydrogen. wikipedia.org Ultimately, these reactions can lead to the opening of the aromatic ring, breaking down the stable naphthalene core into smaller, less harmful organic compounds. osti.gov

Interfacial Photoreactions of Trichloronaphthalenes on Mineral Surfaces (e.g., Kaolinite, Montmorillonite)

The environmental fate of trichloronaphthalenes is heavily influenced by their interaction with mineral surfaces, which can act as photocatalysts. Studies on the photodegradation of 2,3,6-trichloronaphthalene on kaolinite surfaces under UV-A irradiation have demonstrated that such minerals can significantly promote the breakdown process. osti.gov Clay minerals, particularly kaolinite, have been shown to facilitate the production of hydroxyl radicals (•OH), which are key species in the photodegradation of persistent organic pollutants. nih.gov

Thermal Degradation and Catalytic Dechlorination of Trichloronaphthalenes

Thermolytic Decomposition Products of Trichloronaphthalenes

Thermolysis, or thermal decomposition, involves breaking down compounds using heat. wikipedia.org High-temperature incineration is a common method for the disposal of wastes containing polychlorinated naphthalenes (PCNs). nih.govresearchgate.net Incineration at temperatures around 985 °C can achieve a very high destruction efficiency for PCNs contained in industrial products. nih.govresearchgate.net The resulting products from this process are primarily stack gas, bottom ash, boiler dust, and fly ash, with total PCN concentrations being extremely low in these outputs. nih.gov In some cases, the PCN levels detected in the output streams are comparable to those from unintentionally produced PCNs during the combustion process itself, rather than from the input material. nih.govresearchgate.net The thermal degradation of other highly chlorinated compounds has been shown to produce substances like polychlorinated benzenes, toluenes, biphenyls, and other naphthalenes, suggesting that the thermolysis of trichloronaphthalenes could yield a complex mixture of aromatic compounds through decomposition and recombination reactions. osti.gov

Heterogeneous Catalytic Degradation of Chloronaphthalenes (e.g., Iron-Based Catalysts, Alumina)

Heterogeneous catalysis offers an effective method for the degradation of chloronaphthalenes, often at lower temperatures than required for thermal decomposition. Iron-based catalysts, in particular, have gained interest as a sustainable and cost-effective alternative to noble metal catalysts. tandfonline.com These catalysts can be hybridized with support systems such as aluminosilicates, clays, metal oxides, or carbonized materials to enhance their performance. tandfonline.com The key advantages of using heterogeneous iron-catalyzed reactions include easier recovery and reuse of the catalyst, reduced production of iron sludge, and greater stability across different environmental conditions. osti.gov These methods are particularly effective for treating wastewater containing persistent organic pollutants. osti.gov

Hydrodechlorination and Oxidative Mechanisms in High-Temperature Processes

High-temperature processes for the degradation of chlorinated compounds like trichloronaphthalenes can proceed through hydrodechlorination or oxidative mechanisms. Thermal hydrodechlorination occurs in a reducing medium, typically at temperatures between 600–800 °C, and results in the total dechlorination of the parent compounds to form a mixture of organic products (hydrocarbons) and hydrogen chloride (HCl). researchgate.netwikipedia.org The resulting hydrocarbon mix can potentially be used as fuel after the separation of HCl. researchgate.net

The application of catalysts can significantly lower the required temperature for hydrodechlorination to between 100–400 °C, simplifying the process design. researchgate.net Compared to oxidation, the hydrodechlorination process has a much lower thermal effect, which allows for the use of various reactor types, such as those with fixed or fluidized catalyst beds. researchgate.net While high temperatures can lead to low selectivity and soot formation, the use of catalysts like activated carbon can increase the process rate, lower the temperature, and reduce unwanted byproducts. researchgate.net

Environmental Persistence and Potential for Long-Range Environmental Transport (LRET) of Trichloronaphthalenes

The environmental fate of trichloronaphthalenes, including the specific isomer this compound, is characterized by significant persistence and a notable potential for long-range environmental transport. These properties are governed by the chemical's inherent stability and its physical-chemical characteristics, which influence its distribution and longevity in various environmental compartments.

The potential for long-range environmental transport of a chemical is influenced by its volatility, persistence in the atmosphere, and its partitioning behavior between gaseous and particulate phases. unbc.cadntb.gov.uaenvirocomp.comresearchgate.net The presence of this compound in the atmosphere, away from its original sources of emission, suggests that it possesses the necessary characteristics for such transport. inchem.org Although a specific atmospheric half-life for this compound is not documented, a related compound, 1,4-dichloronaphthalene (B155283), has a reported atmospheric half-life of 2.7 days, suggesting that trichloronaphthalenes may also persist long enough for atmospheric transport to occur. who.intinchem.org

Abiotic Degradation Pathways of Trichloronaphthalenes

| Degradation Pathway | Description | Influencing Factors | Potential Products |

| Photolysis | Degradation initiated by the absorption of light, particularly UV radiation. This is considered a significant pathway for chlorinated naphthalenes in the atmosphere and surface waters. researchgate.netwho.intinchem.org | Sunlight intensity, presence of photosensitizing agents (e.g., humic substances), environmental medium (air, water, soil surface). | Dechlorinated naphthalenes, hydroxylated naphthalenes, and potentially ring-opened products. nih.gov |

| Hydrolysis | The chemical breakdown of a compound due to reaction with water. For many chlorinated aromatic compounds, this process is generally slow under typical environmental pH and temperature conditions. unbc.caepa.gov | pH, temperature. | Hydroxylated naphthalenes. |

Research on the photodegradation of a similar isomer, 2,3,6-trichloronaphthalene, provides insight into the potential mechanisms for this compound. nih.gov Studies have shown that hydroxyl radicals (•OH) are primary active species that can initiate the degradation of trichloronaphthalenes. The degradation process can involve dechlorination (the removal of chlorine atoms), hydroxylation (the addition of a hydroxyl group), and ultimately, the opening of the aromatic ring structure. nih.gov

The persistence of trichloronaphthalenes in the environment is a significant concern due to their potential for bioaccumulation and long-term adverse effects. inchem.org Their ability to undergo long-range atmospheric transport allows for their distribution to remote ecosystems, far from their original points of release. tandfonline.com

Advanced Analytical Techniques for the Characterization and Quantification of Trichloronaphthalenes

High-Resolution Chromatographic and Mass Spectrometric Approaches

Gas chromatography and high-performance liquid chromatography, particularly when coupled with mass spectrometry, represent the gold standard for the analysis of polychlorinated naphthalenes (PCNs), including the trichloronaphthalene congeners.

Gas chromatography combined with mass spectrometry (GC-MS) is the most widely utilized technique for identifying and quantifying trichloronaphthalenes and other PCNs in environmental samples. nih.govtandfonline.comcdc.gov The separation of analytes is achieved in the gas chromatograph, after which the mass spectrometer measures the mass-to-charge ratio of the ionized particles, allowing for both qualitative and quantitative analysis. technologynetworks.com For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) or high-resolution mass spectrometry (HRGC/HRMS) are frequently employed. nih.govosti.govthermofisher.com

In GC-MS/MS, specific precursor-to-product ion transitions are monitored, which significantly reduces matrix interference and improves detection limits, making it ideal for complex sample analysis. thermofisher.comresearchgate.net High-resolution mass spectrometry, often operated at a resolution of around 10,000, can distinguish between molecules with very similar nominal masses, which is essential for differentiating PCNs from other co-eluting chlorinated compounds. researchgate.net The use of selected ion monitoring (SIM) mode is common, where the instrument is set to detect specific m/z ratios characteristic of the target compounds. researchgate.netoup.com

For the analysis of PCNs, including 1,4,6-trichloronaphthalene, specific instrumental parameters are crucial for achieving optimal separation and detection.

Table 1: Typical GC-MS/MS Parameters for Trichloronaphthalene Analysis

| Parameter | Setting/Value | Source(s) |

|---|---|---|

| GC Column | DB-5 fused silica (B1680970) capillary column (60 m × 0.25 mm × 0.25 µm) or similar | nih.gov |

| Injector Type | Programmable Temperature Vaporizing (PTV), Splitless | thermofisher.commdpi.com |

| Injector Temp. | 260-290 °C | mdpi.comresearchgate.net |

| Carrier Gas | Helium | nih.gov |

| Oven Program | Initial 80°C, ramped to 180°C, then further ramped to 250-320°C | nih.govmdpi.comresearchgate.net |

| MS Ionization | Electron Impact (EI) | researchgate.net |

| MS Analyzer | Triple Quadrupole (TSQ), High-Resolution Magnetic Sector | thermofisher.comthermofisher.com |

| Acquisition Mode | Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM) | researchgate.netoup.comnih.gov |

This table is interactive. Click on the headers to explore the parameters.

While GC-MS is more established for PCN analysis, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for analyzing a wide range of organic micropollutants in environmental matrices, particularly for more polar compounds. researchgate.netnih.govresearchgate.net The hyphenation of LC with tandem mass spectrometry (LC-MS/MS) or high-resolution systems like time-of-flight (TOF) or Orbitrap has become a key strategy for environmental screening. researchgate.netresearchgate.net

For compounds like trichloronaphthalenes, which are semi-volatile and possess some polarity, HPLC-MS can be a viable alternative, especially in aqueous sample analysis where direct injection might be possible after minimal cleanup. nih.gov LC-MS/MS offers high sensitivity and specificity, allowing for the detection of contaminants at nanogram-per-liter (ng/L) levels. researchgate.netnih.gov

A significant analytical challenge in the study of PCNs is the large number of possible congeners—75 in total, with 14 being trichloronaphthalenes. tandfonline.comresearchgate.net Many of these congeners have very similar physical and chemical properties, leading to co-elution on standard gas chromatography columns. tandfonline.com This makes congener-specific quantification difficult, which is critical as toxicity can vary significantly between congeners.

The limited commercial availability of analytical standards for all 75 PCN congeners further complicates accurate quantification. researchgate.nettandfonline.com Fewer than half of the congeners are available for purchase, meaning that many must be identified and quantified based on relative response factors or as part of an unresolved mixture. researchgate.nettandfonline.com To overcome separation challenges, advanced techniques such as comprehensive two-dimensional gas chromatography (GC×GC) have been proposed. researchgate.net GCxGC uses two columns with different stationary phase polarities to provide enhanced separation of closely eluting congeners, such as the toxic pairs CN-66/67. researchgate.net

Sample Preparation and Extraction Methodologies for Diverse Environmental Matrices

Effective sample preparation is a critical prerequisite for the accurate quantification of trichloronaphthalenes, as it involves isolating the target analytes from the complex sample matrix and concentrating them to levels detectable by analytical instruments. nih.gov

Due to their semi-volatile nature, trichloronaphthalenes in the atmosphere exist in both the gas phase and adsorbed to particulate matter. oup.com Therefore, air sampling methods must efficiently collect both fractions. High-volume air samplers are commonly used, which draw a large volume of air through a glass fiber filter (to capture particle-bound compounds) followed by a sorbent material to trap gas-phase compounds. epa.gov

Polyurethane foam (PUF) is a widely used sorbent for this purpose. epa.gov Alternatively, active air sampling can be performed using pumps to draw air through tubes containing solid sorbents like Tenax® GC or charcoal. cdc.govcdc.gov After sampling, the analytes are typically recovered from the sorbent by solvent extraction or thermal desorption. cdc.gov

Table 2: Air Sampling Techniques for Trichloronaphthalenes

| Technique | Description | Common Sorbent | Source(s) |

|---|---|---|---|

| High-Volume Sampling | Draws large volumes of air (hundreds of cubic meters) through a filter and a sorbent cartridge over a 24-hour period. | Polyurethane Foam (PUF) | epa.gov |

| Active Sampling | A pump draws a smaller, controlled volume of air through a tube packed with a solid sorbent. | Tenax® GC, Charcoal | cdc.govcdc.gov |

| Bag Sampling | Air is pumped into an inert bag (e.g., Tedlar®) for a spot sample or integrated time-weighted average (TWA) sample. The sample is then introduced to the instrument, often via a gas sampling loop. | N/A (whole air sample) | cdc.gov |

This table is interactive. Click on the headers to learn more about each technique.

Isolating lipophilic compounds like trichloronaphthalenes from water samples is necessary due to their poor water solubility. tandfonline.com The two most common extraction techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). tandfonline.comnih.gov

In LLE, an organic solvent that is immiscible with water (e.g., hexane (B92381) or dichloromethane) is shaken with the aqueous sample. researchgate.net The trichloronaphthalenes, being more soluble in the organic solvent, partition into the organic phase, which is then collected for analysis. researchgate.net

SPE is a more modern and often more efficient technique where the water sample is passed through a cartridge containing a solid sorbent. nih.gov The analytes are retained on the sorbent while the water passes through. The analytes are later eluted from the cartridge with a small volume of an organic solvent. nih.gov This process not only extracts the compounds but also concentrates them. nih.gov For some applications, microextraction techniques such as solid-phase microextraction (SPME) have been developed, which use a coated fiber to adsorb analytes from the sample headspace or directly from the liquid, offering a solvent-free alternative. mdpi.com

Solid Matrix Extraction Protocols for Trichloronaphthalenes (Soil, Sediment)

The effective extraction of trichloronaphthalenes from solid environmental matrices such as soil and sediment is a critical first step in their analysis. The goal is to isolate the analytes from the complex matrix and transfer them into a liquid phase suitable for instrumental analysis. whitman.edu Several techniques are employed, each with distinct advantages regarding efficiency, solvent consumption, and automation.

Soxhlet Extraction (SE): This is a classic and widely used method for extracting organic compounds from solid materials. chromatographyonline.com Considered a benchmark technique, Soxhlet extraction involves the continuous washing of the solid sample with a pure organic solvent, such as toluene (B28343) or a methylene (B1212753) chloride/hexane mixture, in a specialized glass apparatus. whitman.eduacs.org The process typically runs for 16 to 24 hours, ensuring intimate contact between the sample and the solvent and achieving high extraction efficiencies, often close to 100%. whitman.eduacs.orgepa.gov Despite its effectiveness, the traditional Soxhlet method is time-consuming and requires large volumes of expensive organic solvents. whitman.educhromatographyonline.com Automated Soxhlet systems have been developed to reduce the labor-intensive nature of the classic setup. chromatographyonline.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE is a more modern technique that utilizes elevated temperatures (100-180 °C) and pressures (1500-2000 psi) to extract analytes. researchgate.netepa.gov These conditions keep the solvent in a liquid state above its boiling point, which decreases solvent viscosity and surface tension, enhancing its ability to penetrate the sample matrix. researchgate.net This results in significantly faster extraction times (e.g., 5-10 minutes per cycle) and reduced solvent consumption compared to Soxhlet extraction. epa.govusgs.govthermofisher.com For non-polar analytes like PCNs, solvents such as hexane or dichloromethane/hexane mixtures are often used. researchgate.netepa.gov PLE has been successfully applied to extract a wide range of persistent organic pollutants (POPs), including PCNs, from soil and sediment samples. researchgate.netsciengine.com

Ultrasonic Extraction (Sonication): This method uses high-frequency sound waves to agitate a mixture of the sample and a solvent. The cavitation created by the sound waves disrupts the sample matrix, facilitating the transfer of the analyte into the solvent. nih.gov Sonication is a relatively rapid alternative to Soxhlet extraction. whitman.edu A study on fluoranthene, a polycyclic aromatic hydrocarbon, demonstrated over 93% recovery from soil using a mixture of cyclohexane (B81311) and ethanol (B145695) with ultrasonication for 20 minutes at 40°C. nih.gov While faster, its efficiency can sometimes be lower than that of Soxhlet or PLE for certain matrix types.

| Technique | Principle | Typical Solvents | Extraction Time | Temperature | Pressure | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Soxhlet Extraction | Continuous distillation and siphoning of fresh solvent over the sample. whitman.edu | Toluene, Dichloromethane/Hexane. acs.org | 16-24 hours. acs.orgepa.gov | Solvent Boiling Point | Atmospheric | High recovery, well-established (EPA Method 3540C). epa.gov | Slow, high solvent consumption, labor-intensive. whitman.edu |

| Pressurized Liquid Extraction (PLE/ASE) | Solvent extraction at elevated temperature and pressure. researchgate.netepa.gov | Hexane, Acetone/Hexane, Dichloromethane/Hexane. epa.gov | ~15-30 minutes. epa.gov | 100-180 °C. epa.gov | 1500-2000 psi. epa.gov | Fast, low solvent use, automated (EPA Method 3545A). epa.govthermofisher.com | Requires specialized equipment. |

| Ultrasonic Extraction (Sonication) | Uses ultrasonic waves to disrupt the matrix and enhance solvent penetration. nih.gov | Cyclohexane/Ethanol, Acetone/Hexane. nih.gov | 20-30 minutes. nih.gov | Ambient to moderate (~40 °C). nih.gov | Atmospheric | Rapid, relatively low cost. whitman.edu | Potentially lower and more variable recovery. whitman.edu |

Rigorous Quality Assurance and Quality Control (QA/QC) in Trichloronaphthalene Analysis

Application of Isotope Dilution Methods

Isotope Dilution Mass Spectrometry (ID-MS) is a premier analytical technique for achieving high accuracy and precision in the quantification of trace organic compounds like this compound. nih.govrsc.org The method involves adding a known amount of an isotopically labeled version of the target analyte, often a ¹³C-labeled standard, to the sample before any extraction or cleanup steps. nih.govisotope.comlibios.fr

Because the labeled standard (e.g., ¹³C₁₀-1,4,6-trichloronaphthalene) is chemically identical to the native analyte, it experiences the same losses during sample preparation and analysis. chiron.noromerlabs.com In the final mass spectrometry analysis, the instrument can distinguish between the native analyte and the heavier labeled standard based on their mass difference. By measuring the ratio of the native analyte to the known amount of the added labeled standard, the original concentration of the native analyte in the sample can be calculated with high accuracy, effectively correcting for recovery losses and matrix effects. nih.govisotope.comchiron.no This makes ID-MS particularly valuable for complex matrices where quantitative recovery is challenging. nih.gov

Method Detection Limits and Recovery Efficiencies

Two key metrics for evaluating the performance of an analytical method are the Method Detection Limit (MDL) and recovery efficiency.

Method Detection Limit (MDL): The MDL is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. epa.govepa.gov It represents the lowest level at which the presence of the analyte can be reliably detected by a specific method in a given matrix. epa.gov For polychlorinated naphthalenes, MDLs can vary significantly depending on the sample matrix, extraction method, and analytical instrument sensitivity. For instance, a study analyzing PCNs in soil using accelerated solvent extraction and GC-MS/MS reported MDLs for PCN homologs in the range of 0.009 to 0.6 ng/g. sciengine.comnih.gov Another study analyzing PCNs in sediment reported MDLs for individual compounds ranging from 12.5 to 520 µg/kg (or ng/g). usgs.gov

Recovery Efficiency: This metric, often expressed as a percentage, measures the proportion of the analyte that is successfully extracted and quantified from a sample. It is typically determined by analyzing a "spiked" sample, where a known amount of the analyte is added to a blank matrix (like clean sand) or the sample matrix itself before extraction. epa.gov The percentage of the spiked amount that is measured in the final analysis indicates the method's efficiency. For PCNs, average recoveries from spiked samples have been reported in various ranges, such as 45.2% to 87.9% for sediment and stack gas samples, and 70% to 128% for spiked soil samples at various concentration levels. sciengine.comnih.gov A study using pressurized liquid extraction on sediment reported an average recovery of 76 ± 13% for a suite of organic compounds. usgs.gov

| Matrix | Analytical Method | Method Detection Limit (MDL) | Recovery Efficiency (%) | Source |

|---|---|---|---|---|

| Soil | ASE-GC-MS/MS | 0.009–0.6 ng/g (for PCN homologs) | 70–128% | sciengine.com |

| Sediment | GC-MS/MS | 0.04–0.48 µg/L (for 20 PCN congeners) | 45.2–87.9% | nih.gov |

| Sediment | PLE-SPE-GC/MS | 12.5–520 µg/kg | 76 ± 13% (average) | usgs.gov |

| Ambient Air | GC-MS/MS | 1-3 pg/m³ (for PCN homologs) | 89.0-124.5% | nih.gov |

Spectroscopic Characterization and Molecular Descriptors Derived from Trichloronaphthalene Spectra

Infrared Spectroscopy for Structural Elucidation of Chloronaphthalenes

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful and accessible technique for identifying the functional groups present in a molecule. mdpi.comnih.gov The method is based on the principle that chemical bonds within a molecule vibrate at specific frequencies. libretexts.org When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending. wiley.com

For a molecule like this compound, an IR spectrum would display characteristic absorption bands corresponding to its specific structural features:

Aromatic C-H stretching: Typically found above 3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp peaks in the 1450-1600 cm⁻¹ region.

C-Cl stretching: Strong absorptions in the "fingerprint region," generally below 800 cm⁻¹, which is highly specific to the individual isomer.

C-H out-of-plane bending: Bands in the 650-900 cm⁻¹ region, the pattern of which is diagnostic of the substitution pattern on the naphthalene (B1677914) ring system.

By analyzing the positions, intensities, and shapes of these absorption bands, the presence of the chlorinated naphthalene structure can be confirmed and distinguished from other compounds. fiveable.metum.de The complex fingerprint region is particularly useful for differentiating between various isomers of trichloronaphthalene. nih.govchemrxiv.org

Development and Application of Spectral Descriptors in Molecular Similarity Studies

The vast amount of information contained within a spectrum can be harnessed for advanced computational analysis through the development of spectral descriptors. A spectral descriptor is a numerical value or set of values derived from a spectrum that encodes specific molecular information. chemrxiv.org

Instead of relying solely on visual interpretation of peaks, the entire spectrum (or key regions) can be mathematically transformed into a set of descriptors. These descriptors can then be used in quantitative structure-activity relationship (QSAR) models and other molecular similarity studies. For example, descriptors derived from the IR spectra of different trichloronaphthalene isomers could be used to build a model that predicts their relative toxicity or environmental persistence based on their spectral features. This approach allows for the high-throughput screening and comparison of chemical structures, leveraging the detailed information captured in their spectra to understand similarities and differences in their properties. chemrxiv.org

Computational and Theoretical Modeling of 1,4,6 Trichloronaphthalene Behavior

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 1,4,6-trichloronaphthalene. By solving approximations of the Schrödinger equation, these methods can detail the electron distribution and predict chemical behavior.

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the structure and properties of complex organochlorine compounds, including trichloronaphthalene isomers. researchgate.net DFT methods are used to calculate molecular-level descriptors such as molecular orbital energies, atomic charge distributions, and local electron densities, which are crucial for understanding the behavior of these molecules. nih.gov The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. nih.gov

For polycyclic aromatic hydrocarbons (PAHs) and their halogenated derivatives, DFT is widely employed to model reactions and compute properties. bohrium.com The molecular structure, including the specific arrangement of chlorine atoms in isomers like this compound, significantly influences their energetic, electronic, and magnetic properties. bohrium.com DFT calculations help elucidate these structure-property relationships. For instance, studies on related compounds like lanthanide complexes have shown that DFT can accurately predict stereoisomerism and the relative energies of different conformations (isomers), such as the square-antiprismatic (SAP) and twisted square-antiprismatic (TSAP) geometries. researchgate.net

Furthermore, DFT is instrumental in providing the molecular descriptors necessary for Quantitative Structure-Property Relationship (QSPR) models. nih.gov For example, molecular descriptors derived from DFT calculations at the B3LYP/6-311++G** level have been effectively used to estimate properties like supercooled liquid vapour pressures for various chloronaphthalene congeners. nih.gov These calculations provide the foundational data for understanding the electronic structure that governs the physical and chemical properties of trichloronaphthalene isomers. nih.govmdpi.comrsc.org

Computational chemistry, particularly DFT, plays a critical role in predicting the pathways and feasibility of degradation for persistent organic pollutants like this compound. These methods allow for the calculation of critical parameters that define a chemical reaction, such as the energies of reactants, products, and intermediate transition states.

By calculating the potential energy surface of a reaction, researchers can identify the most likely degradation pathways. This involves determining the activation energy—the energy barrier that must be overcome for a reaction to occur. A lower activation energy indicates a more favorable reaction pathway. DFT calculations can identify reactive sites on the molecule and analyze the stability of transition states, which are the high-energy intermediates in a reaction sequence. nih.gov This information is vital for predicting the efficiency and products of degradation processes, whether they occur through biotic or abiotic mechanisms.

While specific degradation studies for this compound are not detailed in the provided results, the general application of these computational methods is well-established for similar compounds. For example, in the broader context of chemical toxicity assessment, mechanism-driven computational modeling is a key component. rowan.edu Such models are essential for anticipating the environmental fate of chemicals by simulating their transformation and persistence.

The susceptibility of this compound to degradation by electrophilic or radical attack can be effectively analyzed using computational methods. The distribution of electrons within the aromatic naphthalene (B1677914) core, as influenced by the attached chlorine atoms, dictates its reactivity.

Quantum chemical calculations, such as those derived from DFT, provide detailed electronic structure information, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO energy and distribution are indicative of the molecule's tendency to donate electrons, making it susceptible to electrophilic attack. Conversely, the LUMO suggests sites for nucleophilic attack.

Furthermore, these calculations can determine atomic charges and Fukui functions, which pinpoint the specific atoms on the naphthalene ring most likely to react. For instance, joint interpretation of descriptors in some QSAR models suggests that halogen atoms should be kept on the periphery of molecules. nih.gov The analysis of charged surface areas is also a key descriptor in predictive models, indicating how charge distribution influences reactivity and physical properties. nih.gov By identifying the most reactive sites, computational analysis helps predict the initial steps of degradation, which is crucial for understanding the environmental fate of this compound and its potential to form other toxic byproducts.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Trichloronaphthalenes

QSPR and QSAR models are predictive computational tools that correlate the structural features of chemicals with their physical properties, environmental fate, or biological activity. conicet.gov.arnih.gov These models are essential for assessing the environmental risk of compounds like trichloronaphthalenes, especially when experimental data is scarce. nih.govnih.gov

Environmental partitioning coefficients dictate how a chemical distributes itself between different environmental compartments such as water, soil, air, and biota. Key coefficients for this compound include the octanol-water partition coefficient (Log Kow) and the Henry's Law constant (HLC).

Octanol-Water Partition Coefficient (Log Kow): This parameter measures a chemical's lipophilicity, or its tendency to associate with fatty tissues rather than water. QSAR models are widely used to predict Log Kow. nih.gov For instance, the KOWWIN model, part of the EPI Suite, uses an atom/fragment contribution method to estimate Log Kow based on a molecule's structure. epa.gov Various computational methods, including those based on DFT and empirical approaches like XlogP3, have been compared for their accuracy in predicting Log Kow for pollutants. nih.govresearchgate.net For many compounds, models like COSMO-RS, KowWin, and XlogP3 show a root-mean-square deviation of about 0.4 log units from experimental data. nih.govresearchgate.net

Henry's Law Constant (HLC): This coefficient describes the partitioning of a chemical between air and water and is crucial for understanding its atmospheric transport potential. nih.govmdpi.com QSPR-based models have been developed to predict HLC for numerous organic compounds. nih.gov These models often use descriptors related to connectivity, charge distribution, and surface area to predict HLC values. nih.gov Both multiple linear regression and more complex neural network models have shown high accuracy, explaining over 98% of the variance in some datasets. nih.gov

The table below presents a comparison of the root-mean-square deviation (RMSD) for different methods used to predict Log Kow values.

| Method | RMSD (log units) |

| XlogP3 | ~0.4 nih.govresearchgate.net |

| COSMO-RS | ~0.4 nih.govresearchgate.net |

| KowWin | ~0.4 nih.govresearchgate.net |

| SMD (DFT) | 0.9 nih.govresearchgate.net |

| SMD (HF) | 1.0 nih.govresearchgate.net |

| PMF | 1.1 nih.govresearchgate.net |

This table is interactive. Click on the headers to sort the data.

For chloronaphthalenes, QSPR models have been successfully developed to predict properties like supercooled liquid vapour pressures using molecular descriptors calculated via DFT. nih.gov These models help in understanding the long-range transport potential of these pollutants.

Models for predicting environmental fate often rely on fundamental partitioning coefficients. For example, general regression equations have been developed to relate a chemical's octanol-water partition coefficient (Kow) to its soil/sediment partition coefficient (Koc) and bioconcentration factor (BCF). epa.gov This allows for a broader assessment of a chemical's behavior in various environmental media based on a limited number of key parameters. epa.gov The development of machine learning and in silico tools, such as the BiodegPred platform, allows for the prediction of biodegradability and toxicity, further enhancing our ability to anticipate the environmental behavior of a wide range of chemicals from their structure alone. nih.gov

Computational Approaches for Characterizing Congeneric Libraries of Polychlorinated Naphthalenes

Polychlorinated naphthalenes (PCNs) comprise a complex group of 75 different congeners, each with one to eight chlorine atoms attached to the naphthalene molecule. nih.gov Due to their structural similarity, separating and identifying individual PCN congeners in environmental samples is a significant analytical challenge. researchgate.net Computational approaches are essential for characterizing these congeneric libraries, aiding in their identification and differentiation. researchgate.net

A primary computational method involves the use of retention indices in gas chromatography. researchgate.net Researchers have developed extensive retention index databases for numerous PCN congeners on various gas chromatography columns. researchgate.net This involves using both linear and Lee retention indices to identify specific PCNs in complex mixtures like historical Halowax formulations. researchgate.net For instance, a comprehensive study characterized 36 PCN congeners using nine different gas chromatography columns, which helps in selecting the best columns for analysis and confirmation. researchgate.net The study highlighted that columns like the Rxi-17SilMS show significantly different selectivity for PCNs compared to other columns, making them suitable for confirmatory analysis or as a second dimension column in two-dimensional gas chromatography (GCxGC) separations. researchgate.net

These computational databases serve as a powerful tool to identify PCNs in environmental and biological samples, which is crucial because individual congeners exhibit varying degrees of toxicity. researchgate.net The ability to accurately identify congeners is a significant improvement over historical methods that relied on comparing sample chromatograms to those of technical mixtures like Halowax or Aroclor. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models also represent a key computational approach. While not solely for characterization, these models relate the chemical structure of congeners to their physicochemical properties and toxicological behavior. rowan.edu By modeling properties such as vapor pressure, solubility, and partition coefficients for each congener, researchers can predict their behavior and differentiate them within the library.

Table 1: Gas Chromatography Columns Used in Computational Characterization of PCN Congeners This table is based on data from a study that developed a retention index database for PCNs. researchgate.net

| Column Name | Stationary Phase Type | Primary Use in Analysis |

| Rtx-1MS | 100% Dimethyl Polysiloxane | General Purpose, Primary Analysis |

| Rxi-5Sil MS | 5% Diphenyl / 95% Dimethyl Polysiloxane | General Purpose, Primary Analysis |

| Rtx-Dioxin2 | Proprietary Dioxin-Specific Phase | Specialized for Dioxin-like compounds |

| Rxi-17SilMS | 50% Diphenyl / 50% Dimethyl Polysiloxane | Confirmatory Analysis, GCxGC |

Environmental Fate Modeling and Simulation of Trichloronaphthalene Distribution

Environmental fate models are mathematical tools used to predict the transport, distribution, and transformation of chemicals released into the environment. epa.govwiley.com These models are crucial for assessing the potential exposure and risk associated with compounds like this compound. They integrate a chemical's specific physicochemical properties with characteristics of the receiving environment to simulate its movement between air, water, soil, and biota. epa.govca.gov

Multimedia fate models, such as the Total Risk Integrated Methodology (TRIM) developed by the U.S. EPA, provide a framework for understanding how persistent and bioaccumulative substances are distributed across different environmental compartments. epa.gov The behavior of a chemical like trichloronaphthalene is governed by properties such as its water solubility, vapor pressure, Henry's Law constant, and partition coefficients (Koc and Kow). epa.govepa.gov High-resolution models can offer a more detailed environmental description, including stratified air, soil, and sediment compartments, which is valuable for accurately predicting the fate of chemicals on a local or regional scale. nih.gov Contaminant fate models (CFMs) are specifically designed to predict the distribution of contaminants in river systems by simulating in-stream processes like transport and degradation. copernicus.orgcopernicus.org

Modeling Adsorption to Organic Carbon (Koc Values)

The organic carbon-water (B12546825) partition coefficient (Koc) is a critical parameter in environmental fate modeling. ca.govepa.gov It quantifies the tendency of a chemical to adsorb to the organic fraction of soil and sediment, which significantly influences its mobility and bioavailability. ca.govepa.gov A higher Koc value indicates a stronger tendency to bind to solids, reducing its concentration in the solution phase and its potential for transport in water. ca.gov

Due to significant variability in experimentally measured Koc values, computational estimation methods are widely used. epa.gov These models often rely on other, more readily available physicochemical properties. A common approach is to use regression equations that correlate Koc with the octanol-water partition coefficient (Kow) or water solubility (S). epa.gov For example, a widely used regression equation is:

log(Koc) = -0.55 * log(S) + 3.64 (where S is in mg/L) epa.gov

Another sophisticated method, employed by programs like the EPA's PCKOC, uses a first-order molecular conductivity index combined with fragment contribution factors. epa.gov This approach allows for the estimation of Koc values for a wide range of organic compounds based on their molecular structure. epa.gov These estimated Koc values are essential inputs for models like CalTOX, which use them to calculate the distribution of a chemical between soil/sediment and water. ca.gov

Table 2: Input Parameters for Environmental Fate Models This table presents key chemical-specific properties required by fate and transport models like CalTOX and RSEI. ca.govepa.gov

| Parameter | Symbol | Description | Role in Modeling |

| Organic Carbon-Water Partition Coefficient | Koc | Ratio of chemical concentration in organic carbon to that in water at equilibrium. ca.govepa.gov | Determines partitioning between soil/sediment and water; affects leaching and runoff. ca.gov |

| Octanol-Water Partition Coefficient | Kow | Ratio of chemical concentration in octanol (B41247) to that in water at equilibrium. epa.gov | Indicates hydrophobicity and bioaccumulation potential; used to estimate Koc. epa.gov |

| Henry's Law Constant | H or HLC | Measure of the partitioning of a chemical between air and water. epa.gov | Governs volatilization from water bodies. epa.gov |

| Water Solubility | S | The maximum amount of a chemical that can dissolve in water. epa.gov | Influences transport in aquatic systems and can be used to estimate Koc. epa.gov |

| Bioconcentration Factor | BCF | Ratio of chemical concentration in an organism to that in the surrounding water. epa.gov | Predicts accumulation in aquatic life. |

| Diffusion Coefficient in Air/Water | Da / Dw | Rate of chemical movement in air or water due to concentration gradients. ca.gov | Calculates the dispersive component of chemical transport. ca.gov |

Simulation of Volatilization from Aquatic and Terrestrial Systems

Volatilization is a key process that governs the transfer of chemicals from soil and water surfaces into the atmosphere. nih.govresearchgate.net Simulating this process is essential for predicting the long-range transport and atmospheric concentrations of semi-volatile compounds like trichloronaphthalenes.

Models designed to simulate volatilization, such as the PEARL model or modules within air quality models like CHIMERE, often conceptualize the process as a diffusion-based phenomenon through a thin, laminar air-boundary layer at the surface. nih.govresearchgate.netnih.gov The rate of volatilization is influenced by several factors, including the chemical's Henry's Law constant, vapor pressure, and diffusion coefficients in air and water, as well as environmental conditions like temperature, wind speed, and soil moisture. epa.govnih.govresearchgate.net

For terrestrial systems, models simulate the movement of the chemical through the soil to the surface, from which it can then volatilize. nih.govresearchgate.net In aquatic systems, the Henry's Law constant is the primary parameter determining the potential for a chemical to move from the water column to the atmosphere. epa.gov These simulation models can reproduce the spatial and temporal distribution of atmospheric concentrations, as demonstrated in studies on pesticides. nih.govresearchgate.net

Predictive Models for Bioaccumulation in Aquatic Biota

Predictive models are fundamental tools for estimating the extent to which chemicals like this compound accumulate in aquatic organisms, a process known as bioaccumulation. nih.gov Polychlorinated naphthalenes are known to accumulate in biota, and tetrachloronaphthalenes, a closely related group, are known to bioaccumulate in fish. nih.govnih.gov

Bioaccumulation models simulate the uptake and elimination of a chemical in an organism from all exposure routes, including water, diet, and sediment. usgs.gov A key parameter in these models is the bioconcentration factor (BCF), which describes accumulation from water alone. epa.gov

One class of predictive models is the In Vitro to In Vivo Extrapolation (IVIVE) model, which can be combined with BCF models. nih.gov These models use data from laboratory tests (in vitro) on chemical metabolism to predict the whole-body biotransformation rate in fish, which improves the accuracy of BCF predictions. nih.gov

Steady-state bioaccumulation models are also used to simulate concentrations across different trophic levels, from phytoplankton to invertebrates and fish. usgs.gov These models require inputs such as the chemical's assimilation efficiency from food, feeding rates of the organisms, and the BCF for primary producers like phytoplankton. usgs.gov The octanol-water partition coefficient (Kow) is a strong predictor of bioaccumulation potential, as highly hydrophobic compounds tend to partition into the fatty tissues of organisms. epa.gov The output of these models provides estimates of chemical concentrations in various aquatic species, which is critical for ecological risk assessment. usgs.gov

Broader Academic Implications and Future Research Directions for 1,4,6 Trichloronaphthalene

Historical Industrial Context and Current Research Relevance for Legacy Contamination

The industrial legacy of 1,4,6-trichloronaphthalene is deeply rooted in the widespread use of polychlorinated naphthalenes (PCNs) throughout the 20th century. While specific data for the 1,4,6- isomer is often embedded within the broader context of trichloronaphthalene mixtures, its historical applications and subsequent environmental impact are significant.

Past Applications in Electrical Insulation and Lubricants Driving Environmental Presence

Commercial mixtures of PCNs, which included various trichloronaphthalene isomers, were extensively used for their desirable physical and chemical properties. These compounds offered high chemical and thermal stability, good weather resistance, excellent electrical insulating properties, and low flammability. As a result, they were integral to numerous industrial products.

The primary applications for trichloronaphthalenes were as lubricants and as insulation for electrical wires and capacitors. Their use in electrical equipment such as transformers was widespread, contributing to their eventual release into the environment through leaks, spills, and improper disposal of products containing these compounds. The stability that made them valuable for industrial use also contributes to their persistence in the environment.

Phased-Out Manufacturing and Ongoing Environmental Monitoring Requirements

Concerns over the toxicity and persistence of PCNs led to a significant decline in their production and use in many Western countries during the 1970s and 1980s. In the United States, the production of PCN formulations was estimated to be between 50,000 and 150,000 metric tons from 1910 to 1960. By the 1980s, commercial production of these mixtures had largely ceased in many parts of the world.

Despite the phase-out of intentional production, PCNs, including this compound, are still unintentionally generated and released from various industrial processes. Waste incineration is considered a major source of ongoing emissions. The historical and ongoing releases necessitate continued environmental monitoring to assess the levels and potential risks associated with these legacy contaminants.

Environmental Contamination Profiles and Their Significance for Ongoing Research

The environmental footprint of this compound is extensive, with its presence documented across various environmental compartments globally. Its persistence and tendency to bioaccumulate underscore its importance as a subject of ongoing scientific investigation.

Global Occurrence and Distribution in Air, Water, Soil, Sediment, and Biota

Trichloronaphthalenes are among the predominant PCN congeners detected in the environment, particularly in the atmosphere. Studies have identified this compound in urban air, indicating its widespread distribution. Due to their chemical properties, PCNs are expected to adsorb strongly to soil and sediment, leading to their accumulation in these environmental sinks.

The global distribution of these compounds is facilitated by their semi-volatile nature, which allows for long-range atmospheric transport. This has resulted in their detection in remote regions, far from their original sources. The presence of this compound and other PCNs in various environmental matrices highlights the pervasive nature of this contamination.

Table 1: Selected Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2437-54-9 |

| Molecular Formula | C₁₀H₅Cl₃ |

| Melting Point | 65 °C epa.gov |

| Appearance | Colorless to pale yellow solid |

Role of Trichloronaphthalenes as Persistent Organic Pollutants (POPs)

Polychlorinated naphthalenes, including trichloronaphthalenes, are classified as Persistent Organic Pollutants (POPs). POPs are chemical substances that persist in the environment, bioaccumulate through the food web, and pose a risk of causing adverse effects to human health and the environment.

The characteristics of this compound align with those of POPs. Its resistance to degradation, potential for long-range environmental transport, and ability to accumulate in living organisms have led to its inclusion in international agreements aimed at controlling and eliminating such substances. The Stockholm Convention on Persistent Organic Pollutants is a key international treaty that addresses the management of POPs like PCNs.

Utility of this compound as a Representative Model Compound for Halogenated Polycyclic Aromatic Hydrocarbons (PAHs)

Halogenated polycyclic aromatic hydrocarbons (HPAHs) are a class of compounds that includes chlorinated and brominated derivatives of PAHs. These compounds are of growing environmental concern due to their potential toxicity. In research, specific congeners are often used as representative models to study the behavior and effects of the entire class of compounds.

While extensive research specifically designating this compound as a primary model compound for HPAHs is not widely documented in readily available literature, its well-defined structure as a trichlorinated naphthalene (B1677914) makes it a suitable candidate for such studies. Research on individual PCN isomers is crucial for understanding the environmental fate, transport, and toxicology of this complex group of contaminants. The study of specific isomers like this compound can provide valuable insights into the broader class of halogenated PAHs, helping to inform risk assessments and regulatory decisions.

Identification of Critical Research Gaps and Emerging Areas in Trichloronaphthalene Science

The study of this compound, a specific isomer of the broader class of polychlorinated naphthalenes (PCNs), reveals several critical research gaps and promising areas for future scientific investigation. While research has been conducted on PCNs as a group, detailed information specifically on the this compound congener is often limited, highlighting a significant knowledge gap. Addressing these gaps is crucial for a comprehensive understanding of its environmental fate, potential risks, and the development of effective mitigation strategies.

Development of Novel Remediation Strategies for Contaminated Sites